5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529759
InChI: InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3
SMILES:
Molecular Formula: C22H30O7
Molecular Weight: 406.5 g/mol

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-

CAS No.:

Cat. No.: VC16529759

Molecular Formula: C22H30O7

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]- -

Specification

Molecular Formula C22H30O7
Molecular Weight 406.5 g/mol
IUPAC Name [1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
Standard InChI InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3
Standard InChI Key SDSVJYOOAPRSDA-UHFFFAOYSA-N
Canonical SMILES CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O

Introduction

Chemical Structure and Stereochemical Features

Molecular Framework

The core structure consists of a 5H-cyclopropa[3, benz[1,2-e]azulen-5-one system—a bicyclic scaffold merging azulene (a non-benzenoid aromatic hydrocarbon) with a benzannulated cyclopropane ring. Key substituents include:

  • 9a-Acetyloxy group: An ester moiety at the 9a position.

  • Hydroxyl groups: At positions 4a, 7b, and 9.

  • Hydroxymethyl: A -CH2OH group at position 3.

  • Methyl groups: At positions 1, 1, 6, and 8.

The stereochemistry is defined by the [1aR-(1aα,1bβ,4aβ,7aα,7bα,8α,9β,9aα)] configuration, which imposes specific spatial constraints on the molecule’s reactivity and biological interactions .

PropertyDetail
IUPAC Name5H-Cyclopropa benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aα,1bβ,4aβ,7aα,7bα,8α,9β,9aα)]-
CAS Numbers60857-08-1 (stereospecific form) , 25090-76-0 (alternative listing)
Molecular FormulaC₂₈H₄₀O₁₀
Molecular Weight552.61 g/mol

Synthesis and Structural Modification

Synthetic Pathways

The synthesis involves sequential functionalization of an azulene precursor:

  • Cyclopropanation: Introduction of the cyclopropane ring via [2+1] cycloaddition or carbene insertion.

  • Acetylation: The hydroxyl group at position 9a is esterified using acetic anhydride under basic conditions to form the acetyloxy moiety.

  • Hydroxymethylation: A Mannich reaction or aldol condensation introduces the hydroxymethyl group at position 3.

Critical challenges include maintaining stereochemical fidelity during cyclopropanation and avoiding epimerization at sensitive centers.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (hydroxymethyl), and δ 5.6 ppm (acetyloxy proton) .

    • ¹³C NMR: Signals at δ 170 ppm (acetyl carbonyl) and δ 100–110 ppm (azulene carbons).

  • X-ray Crystallography: Confirms the chair conformation of the decahydroazulene system and the equatorial orientation of the acetyloxy group .

Biological Activity and Mechanistic Insights

Protein Kinase C (PKC) Modulation

As a phorbol ester derivative, this compound activates PKC isoforms by mimicking diacylglycerol (DAG), thereby inducing downstream signaling cascades. Notably:

  • Prostratin Activity: The compound (synonym: prostratin) has been studied for its ability to reactivate latent HIV-1 reservoirs by activating PKC-θ in T-cells .

  • EC₅₀: Reported at 0.8–1.2 μM in HIV latency reversal assays .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
Solubility2.1 mg/mL in DMSOHPLC-UV
LogP1.8 ± 0.2Reversed-phase HPLC
UV-Vis λmax238 nm, 315 nm (shoulder)Ethanol solution

Applications in Research

Biochemical Probes

  • Used to study PKC-dependent pathways in immune cells .

  • Employed in HIV eradication strategies to perturb viral latency .

Drug Development

  • Serves as a lead compound for optimizing PKC modulators with reduced tumor-promoting activity.

ParameterDetail
Toxicity (LD₅₀, mouse)45 mg/kg (intraperitoneal)
Handling PrecautionsUse PPE; avoid inhalation and skin contact. Store at -20°C in amber glass .

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